4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-fluoro-1,2-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9FN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3 |
InChI Key |
FIMQLBMFEDJYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a plausible synthetic pathway for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a molecule of interest for researchers in drug discovery and development. While a direct, one-pot synthesis for this specific compound is not prominently documented, this guide delineates a logical and robust multi-step approach based on well-established principles of organic chemistry. The synthesis is divided into three core stages: the preparation of the key intermediate 3-Fluoro-1,2-phenylenediamine, its selective mono-N-methylation to yield 3-Fluoro-N1-methylbenzene-1,2-diamine, and the final cyclization to form the target benzimidazole. Each stage is presented with detailed experimental protocols, mechanistic insights, and justifications for the chosen methodologies. This document is intended for an audience of researchers, scientists, and drug development professionals, offering them the foundational knowledge to reproduce and potentially optimize this synthesis.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated benzimidazoles are a keenly explored class of compounds in the pursuit of novel therapeutics. This compound represents a specific analogue with potential for further derivatization and biological evaluation. This guide provides a detailed roadmap for its synthesis from readily available starting materials.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached through a three-stage process. This strategy ensures the controlled introduction of the required functionalities onto the benzene ring prior to the formation of the imidazole moiety.
Caption: Reductive amination for selective N-methylation.
Protocol: Reductive Amination with Formaldehyde
-
Protocol:
-
Dissolve 3-Fluoro-1,2-phenylenediamine (1.0 eq.) in methanol in a round-bottom flask.
-
Add aqueous formaldehyde (1.1 eq., 37% solution) to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Make the solution basic with an aqueous solution of sodium hydroxide and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Fluoro-N1-methylbenzene-1,2-diamine.
-
Stage 3: Cyclization to this compound
The final stage involves the formation of the benzimidazole ring through the well-established Phillips-Ladenburg condensation reaction. This involves the reaction of the N-methylated diamine with acetic acid.
Protocol: Phillips-Ladenburg Benzimidazole Synthesis
-
Protocol:
-
In a round-bottom flask, combine 3-Fluoro-N1-methylbenzene-1,2-diamine (1.0 eq.) and glacial acetic acid (excess, can be used as solvent).
-
Heat the reaction mixture to reflux (around 120-140 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-water and neutralize by the slow addition of a concentrated aqueous solution of ammonium hydroxide or sodium carbonate until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any residual salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization Data (Predicted)
Below is a table of predicted characterization data for the final product and key intermediates. Experimental verification is required.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR Signals (δ, ppm) | Predicted ¹³C NMR Signals (δ, ppm) |
| N-(3-Fluorophenyl)acetamide | C₈H₈FNO | 153.15 | Aromatic protons (m, 4H), Acetyl CH₃ (s, 3H), NH (br s, 1H) | Carbonyl C=O, Aromatic carbons (multiple signals, some showing C-F coupling) |
| 3-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Aromatic protons (m, 3H), NH₂ (br s, 4H) | Aromatic carbons (multiple signals, some showing C-F coupling) |
| 3-Fluoro-N1-methylbenzene-1,2-diamine | C₇H₉FN₂ | 140.16 | Aromatic protons (m, 3H), NH₂ (br s, 2H), NH (br s, 1H), N-CH₃ (s, 3H) | Aromatic carbons (multiple signals, some showing C-F coupling), N-CH₃ |
| This compound | C₉H₉FN₂ | 164.18 | Aromatic protons (m, 3H), N-CH₃ (s, 3H), C-CH₃ (s, 3H) | Aromatic carbons (multiple signals, some showing C-F coupling), Imidazole C2, N-CH₃, C-CH₃ |
Safety Considerations
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Acetic Anhydride and Glacial Acetic Acid: Corrosive and lachrymatory. Handle with care.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme caution and add reagents slowly to control exothermic reactions.
-
Formaldehyde: Toxic and a suspected carcinogen.
-
Sodium Cyanoborohydride: Toxic. Avoid inhalation and skin contact.
-
Palladium on Carbon: Flammable when dry. Handle in a wet state.
-
Conclusion
This technical guide outlines a systematic and scientifically grounded synthetic route to this compound. By breaking down the synthesis into three manageable stages, this document provides researchers with detailed protocols and the underlying chemical principles to successfully prepare this fluorinated benzimidazole derivative. The methodologies presented are based on established and reliable organic transformations, offering a solid foundation for further exploration and optimization in the context of drug discovery and development programs.
References
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What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. (2022, October 12). Retrieved from [Link]
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Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]
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Reductive Amination. Synple Chem. Retrieved from [Link]
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Phillips Condensation Reaction : Explanation. AdiChemistry. Retrieved from [Link]
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Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. (2024, November 10). Brainly.in. Retrieved from [Link]
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Benzimidazole. Organic Syntheses. Retrieved from [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-T. (2018). ResearchGate. Retrieved from [Link]
A Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into these scaffolds is a widely employed technique to enhance pharmacological profiles, improving metabolic stability, binding affinity, and lipophilicity.[3][4] This guide provides a comprehensive technical overview of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a specific yet under-documented derivative. While direct experimental literature on this exact molecule is sparse, this document, grounded in the established chemistry of analogous compounds, will delineate its predicted physicochemical properties, propose a robust synthetic pathway with detailed protocols, and explore its potential applications in drug discovery. This prospective analysis serves as a foundational resource for researchers aiming to leverage this promising chemical entity.
Molecular Structure and Physicochemical Properties
This compound incorporates a fluorine atom at the 4-position of the benzene ring and two methyl groups at the N1 and C2 positions of the imidazole moiety. The N1-methylation is critical as it eliminates the potential for tautomerism, which is common in N-unsubstituted benzimidazoles, resulting in a single, well-defined regioisomer.[1]
The predicted physicochemical properties, extrapolated from related structures like 4-fluoro-1H-benzimidazole[5] and 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole[6], are summarized below.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₉H₉FN₂ | - |
| Molecular Weight | 164.18 g/mol | Calculated from formula.[6] |
| Monoisotopic Mass | 164.0750 Da | Calculated from formula. |
| XLogP3 | ~2.0 | Extrapolated from related structures.[5][6] |
| Hydrogen Bond Donors | 0 | The N1 position is methylated. |
| Hydrogen Bond Acceptors | 2 | The N3 nitrogen and the fluorine atom.[5] |
| Topological Polar Surface Area | ~18 Ų | Based on similar fragments.[6] |
| Complexity | ~180 | Estimated based on structure.[5] |
Rationale for Synthesis: The Strategic Value of Fluorine and Methylation
The specific substitution pattern of this compound is not arbitrary. Each modification is a deliberate choice aimed at fine-tuning the molecule's properties for potential therapeutic applications.
-
Fluorine at C4: The introduction of a highly electronegative fluorine atom at the C4 position has profound electronic effects. It lowers the pKa of the benzimidazole ring system, influencing its ionization state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in protein backbones) and can block a key position from metabolic attack by cytochrome P450 enzymes, thereby enhancing the molecule's metabolic stability.[4][7][8]
-
N1-Methyl Group: As previously mentioned, alkylation at the N1 position prevents tautomerization, simplifying the structural and pharmacological characterization of any subsequent derivatives. This modification also increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes.
-
C2-Methyl Group: The C2 position is a common point of substitution in many biologically active benzimidazoles. A methyl group at this position provides a simple, sterically non-demanding substituent that can still engage in crucial van der Waals or hydrophobic interactions within a target's binding pocket.
This combination of substituents makes the molecule an attractive and versatile scaffold for building libraries of compounds for screening in various drug discovery programs, particularly in oncology and neuroscience.[9][10]
Proposed Synthetic Pathway and Experimental Protocol
A robust and efficient synthesis is paramount for the exploration of a new chemical scaffold. Based on well-established methodologies for constructing substituted benzimidazoles, a two-step synthesis is proposed.[11][12] The overall workflow begins with the synthesis of the key intermediate, 3-Fluoro-N1-methylbenzene-1,2-diamine, followed by a cyclization reaction to form the target heterocycle.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Phillips Condensation
This protocol details the cyclization step, which is a variation of the classic Phillips benzimidazole synthesis. The causality for using acidic conditions is to protonate the carbonyl oxygen of acetic acid, rendering it more electrophilic for attack by the diamine precursor, and to facilitate the subsequent dehydration and ring closure.
Materials:
-
3-Fluoro-N1-methylbenzene-1,2-diamine (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
4 M Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-N1-methylbenzene-1,2-diamine (e.g., 1.40 g, 10 mmol).
-
Reagent Addition: Add 4 M HCl (40 mL) followed by glacial acetic acid (0.69 mL, 12 mmol).
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 4-6 hours).
-
Work-up - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding 10 M NaOH solution dropwise with stirring until the pH is ~8-9. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Predicted Spectroscopic and Analytical Data
Full characterization is essential to confirm the structure and purity of the synthesized compound. The following spectral data are predicted based on analyses of structurally similar fluorinated and methylated benzimidazoles.[9][13][14][15]
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 1H, Ar-H), 3.75 (s, 3H, N-CH₃), 2.60 (s, 3H, C-CH₃). Aromatic protons will show complex splitting due to H-H and H-F coupling. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0 (d, ¹JCF ≈ 245 Hz, C4), 153.0 (C2), 143.0 (C7a), 133.0 (d, ²JCF ≈ 10 Hz, C3a), 123.0 (C6), 115.0 (d, ²JCF ≈ 20 Hz, C5), 108.0 (d, ³JCF ≈ 4 Hz, C7), 31.0 (N-CH₃), 14.0 (C-CH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -120 to -130 ppm (relative to CFCl₃). The signal will likely be a multiplet due to coupling with aromatic protons. |
| HRMS (ESI) | m/z: [M+H]⁺ calcd. for C₉H₁₀FN₂⁺: 165.0822; found: 165.082X. |
Chemical Reactivity and Potential Applications
The chemical properties of the title compound make it a versatile building block for further chemical modification, essential for Structure-Activity Relationship (SAR) studies in drug development.
Reactivity Profile:
-
N3 Nucleophilicity: The lone pair on the N3 nitrogen is the primary site of nucleophilicity, available for alkylation, arylation, or coordination to metal centers.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS reactions (e.g., nitration, halogenation). The fluorine atom is a deactivating but ortho-, para-director, while the fused imidazole ring's directing effects are more complex. The most likely positions for substitution would be C5 and C7.
Potential Applications: The fluorinated benzimidazole core is a "privileged structure" in medicinal chemistry.[16] Derivatives of 2-(fluorophenyl)-1H-benzo[d]imidazole have shown significant promise as positive allosteric modulators of the GABA-A receptor, indicating potential applications in treating neurological disorders.[7][8][9] Additionally, substituted benzimidazoles are widely explored as kinase inhibitors for oncology, and this scaffold could serve as a key intermediate in the synthesis of novel anti-proliferative agents.[10][14]
Caption: Derivatization potential and therapeutic applications of the core scaffold.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential for drug discovery and development. While not extensively documented, its chemical properties can be reliably predicted from established principles of physical organic chemistry. The proposed synthetic route is robust, employing well-understood reactions to allow for efficient and scalable production. Its unique combination of a fluorine atom and specific methyl substitutions provides a valuable starting point for developing novel modulators of key biological targets, particularly in the fields of neuroscience and oncology. This guide serves as a foundational blueprint for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this promising molecule.
References
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Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. (2020). MDPI. Available at: [Link]
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A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. (2022). European Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Some of Fluorinated Benzimidazole Nucleosides. (2014). International Journal of Chemistry. Available at: [Link]
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Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. (2017). ResearchGate. Available at: [Link]
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Base-Controlled Divergent Synthesis of Fluorine-Containing Benzo[12][17]imidazo[2,1-b][11][18]thiazines from 2-Mercaptobenzimidazoles and β-CF3-1,3-Enynes. (2023). The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2020). Molecules. Available at: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). ACS Chemical Neuroscience. Available at: [Link]
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4-fluoro-1H-1,3-benzodiazole. PubChem. Available at: [Link]
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Synthesis of Benzimidazoles - Supporting Information. Organic Chemistry Portal. Available at: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). ACS Publications. Available at: [Link]
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In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. Available at: [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available at: [Link]
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Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu. Available at: [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[12][17]imidazo[1,2-d][3][11][12]triazine Derivatives. (2019). MDPI. Available at: [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry. Available at: [Link]
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2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). PubMed. Available at: [Link]
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Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2014). Research Journal of Chemical Sciences. Available at: [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. Available at: [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ARKIVOC. Available at: [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). Molecules. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). Molecules. Available at: [Link]
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A Technical Guide to Elucidating the Mechanism of Action of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole: A Research and Development Perspective
This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole. As specific literature on this molecule is not yet established, this document outlines a logical, evidence-based approach for its characterization, drawing from the well-documented activities of the broader benzimidazole class of compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a strategic pathway from initial hypothesis to mechanistic validation.
Introduction: The Benzimidazole Scaffold and the Promise of Fluorination
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral effects.[1][3][4] The versatility of the benzimidazole ring system, with its electron-rich nitrogen heterocycles, facilitates the formation of various weak interactions with therapeutic targets.[3]
The incorporation of a fluorine atom into small molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] Fluorination can alter the physicochemical properties of a molecule, such as its pKa and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[5][8] Specifically, in the context of benzimidazoles, fluorine substitution has been shown to augment their antimicrobial and anticancer activities.[7][9][10]
The subject of this guide, this compound, combines the proven benzimidazole scaffold with strategic fluoro and dimethyl substitutions. While the precise mechanism of action is unknown, the structural features suggest several plausible biological targets. This guide will explore these possibilities and lay out a comprehensive experimental plan to elucidate its primary mode of action.
Putative Mechanisms of Action: Formulating Testable Hypotheses
Based on the known activities of structurally related benzimidazoles, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Anticancer Activity via Cytoskeletal or DNA Damage Pathways
Many benzimidazole derivatives exhibit potent anticancer activity.[3][4] The potential mechanisms are diverse and include:
-
Tubulin Polymerization Inhibition: Compounds like albendazole and mebendazole function by binding to β-tubulin, thereby disrupting microtubule dynamics and arresting cell division.[1][4]
-
Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[3][11]
-
Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors, which can block signaling pathways crucial for cancer cell proliferation and survival.[12]
Hypothesis 2: Antimicrobial Activity
Fluorinated benzimidazoles have demonstrated significant antimicrobial properties.[9][10] The mechanism could involve:
-
Inhibition of Essential Bacterial Enzymes: Targeting enzymes unique to microbial metabolic pathways.
-
Disruption of Cell Wall Synthesis or Integrity.
-
Inhibition of DNA Gyrase or other enzymes involved in microbial DNA replication.
Hypothesis 3: Neurological Activity via GABA-A Receptor Modulation
Recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor.[13][14][15] This suggests a potential role for this compound in modulating neuronal inhibition.
The following sections will detail the experimental workflows to systematically investigate these hypotheses.
Experimental Workflows for Mechanistic Elucidation
A tiered approach will be employed, starting with broad phenotypic screening to identify the primary biological effect, followed by target deconvolution and validation.
Tier 1: Broad Phenotypic Screening
The initial step is to determine the primary cellular effect of the compound.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: A panel of human cancer cell lines (e.g., NCI-60 panel), representative bacterial strains (Gram-positive and Gram-negative), and fungal strains will be used.
-
Treatment: Cells will be treated with a dose-response range of this compound for 24, 48, and 72 hours.
-
Assay: Cell viability will be assessed using a standard MTS or resazurin-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) will be calculated for each cell line or microbial strain.
Data Presentation: Summary of IC50/MIC Values
| Cell Line / Microbial Strain | Type | IC50 / MIC (µM) after 48h |
| MCF-7 | Breast Cancer | Experimental Data |
| HCT116 | Colon Cancer | Experimental Data |
| S. aureus | Gram-positive Bacteria | Experimental Data |
| E. coli | Gram-negative Bacteria | Experimental Data |
| C. albicans | Fungi | Experimental Data |
Tier 2: Target Identification and Validation
Based on the results of the phenotypic screening, the subsequent experiments will focus on identifying the specific molecular target.
Workflow for Investigating Anticancer Mechanisms
Caption: Workflow for elucidating the anticancer mechanism of action.
Experimental Protocols:
-
Cell Cycle Analysis: Treated cells will be stained with propidium iodide and analyzed by flow cytometry to determine the cell cycle distribution. A significant accumulation of cells in the G2/M phase would suggest an effect on mitosis.
-
Tubulin Polymerization Assay: An in vitro assay using purified tubulin will be performed to directly measure the effect of the compound on microtubule formation.
-
Topoisomerase Relaxation Assay: This assay measures the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I or II.[11]
-
Kinase Inhibition Profiling: The compound will be screened against a panel of recombinant kinases to identify potential targets.
Workflow for Investigating Antimicrobial Mechanisms
Caption: Workflow for identifying the antimicrobial target.
Workflow for Investigating Neurological Mechanisms
Caption: Workflow for validating GABA-A receptor modulation.
Experimental Protocols:
-
GABA-A Receptor Binding Assay: A competitive radioligand binding assay will be performed using membranes from cells expressing specific GABA-A receptor subtypes to determine the binding affinity of the compound.
-
Electrophysiology: Patch-clamp recordings will be used to measure the effect of the compound on GABA-induced chloride currents in neurons or recombinant cells expressing GABA-A receptors.[14]
Structure-Activity Relationship (SAR) Studies
To further validate the mechanism of action and to optimize the lead compound, a series of analogues will be synthesized and tested.
Data Presentation: SAR Table
| Compound | R1 (Position 4) | R2 (Position 1) | R3 (Position 2) | Biological Activity (IC50 µM) |
| Lead | F | CH3 | CH3 | Experimental Data |
| Analogue 1 | H | CH3 | CH3 | Experimental Data |
| Analogue 2 | F | H | CH3 | Experimental Data |
| Analogue 3 | F | CH3 | H | Experimental Data |
| Analogue 4 | Cl | CH3 | CH3 | Experimental Data |
This systematic approach will provide crucial insights into the chemical features necessary for biological activity and will guide future drug development efforts.
Conclusion
While the specific mechanism of action of this compound remains to be elucidated, its structural features point towards several high-probability biological targets. The experimental roadmap outlined in this guide provides a rigorous and logical framework for its investigation. By systematically progressing from broad phenotypic screening to specific target validation and SAR studies, we can confidently uncover the therapeutic potential of this promising novel compound.
References
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- The Biological Significance of 4- (Difluoromethoxy)benzene-1,2-diamine: A Technical Guide to Its Role as a Precursor for Bioactive Benzimidazoles - Benchchem. (n.d.).
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - ACS Publications. (2023, February 27).
- 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed. (2023, March 15).
- Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview - Benchchem. (n.d.).
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An In-Depth Technical Guide to 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it an attractive candidate for further investigation.
Core Identifiers and Chemical Properties
A solid understanding of the fundamental identifiers and properties is crucial for the handling, characterization, and application of any chemical compound.
| Identifier | Value | Source |
| CAS Number | 18645-87-9 | ChemScene[1] |
| Molecular Formula | C₉H₉FN₂ | ChemScene[1] |
| Molecular Weight | 164.18 g/mol | ChemScene[1] |
| IUPAC Name | This compound | N/A |
| Predicted Boiling Point | 304.8±15.0 °C | MySkinRecipes[2] |
| Predicted Density | 1.14±0.1 g/cm³ | MySkinRecipes[2] |
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[3] Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore. The incorporation of a benzimidazole core is a common strategy in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][5]
The introduction of a fluorine atom, as seen in this compound, is a well-established tactic in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[6][7]
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would likely proceed via the cyclization of 3-fluoro-N¹,N²-dimethylbenzene-1,2-diamine with acetic acid or a more reactive derivative like acetic anhydride.
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- 2. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
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structural analysis of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Structural Analysis of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Foreword: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold, a bicyclic molecule formed from the fusion of benzene and imidazole rings, represents a quintessential "privileged structure" in medicinal chemistry.[1] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of benzimidazole-containing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[3][4][5]
This guide focuses on a specific, functionally rich derivative: This compound . The strategic placement of substituents on the core scaffold is a cornerstone of rational drug design. The introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[6][7] Concurrently, the methyl groups at the N1 and C2 positions modify the molecule's steric profile, lipophilicity, and eliminate the potential for N-H tautomerism, locking it into a specific conformation.[8]
A thorough understanding of this molecule's three-dimensional structure and physicochemical properties is not merely an academic exercise; it is the critical foundation for elucidating its structure-activity relationship (SAR), optimizing its biological activity, and predicting its behavior in a physiological environment. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the multi-faceted approach required for a comprehensive structural analysis of this promising heterocyclic compound.
Foundational Physicochemical & Structural Profile
The initial phase of analysis involves characterizing the fundamental properties of the molecule. This data provides the baseline for all subsequent experimental and computational work. The benzimidazole core is generally planar, a feature that influences intermolecular interactions such as π-π stacking.[9][10]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂ | [6] |
| Molecular Weight | 192.23 g/mol | [6] |
| Predicted Density | 1.14±0.1 g/cm³ | [6] |
| Predicted Boiling Point | 304.8±15.0 °C | [6] |
| Topological Polar Surface Area | 28.7 Ų | [11] |
| Hydrogen Bond Donor Count | 0 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
Note: Predicted values are computationally derived and await experimental verification.
A Multi-Technique Approach to Structural Elucidation
No single technique can provide a complete structural picture. A robust analysis relies on the synthesis of data from multiple orthogonal methodologies. This workflow illustrates the synergistic relationship between spectroscopic, crystallographic, and computational methods.
Caption: Workflow for the comprehensive structural analysis of a novel compound.
Spectroscopic Analysis: Confirming Connectivity
Spectroscopic methods are indispensable for confirming the molecular formula and the connectivity of atoms within the molecule.
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution. For this specific compound, a suite of NMR experiments is required.
-
¹H NMR (Proton NMR): This experiment provides information about the number, chemical environment, and connectivity of protons. We expect to see distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and complex splitting patterns for the three protons on the aromatic ring, with couplings to each other and to the adjacent fluorine atom.
-
¹³C NMR (Carbon NMR): This technique maps the carbon skeleton. All 11 carbon atoms should be distinguishable, with their chemical shifts influenced by their local electronic environment (e.g., proximity to nitrogen, fluorine).
-
¹⁹F NMR (Fluorine NMR): As a fluorinated compound, this experiment is critical. It provides a single, sharp signal for the fluorine atom, and its precise chemical shift is highly sensitive to the electronic structure of the molecule.[7][12] This serves as a direct probe of the fluorinated ring's environment.
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and calibrated for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity experiment and typically requires fewer scans than a ¹³C spectrum.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).
-
Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assign all signals to their respective atoms in the molecular structure.
Mass spectrometry is used to determine the molecule's exact mass, which unequivocally confirms its elemental composition.
-
Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it can measure mass-to-charge ratios (m/z) to four or five decimal places. This level of precision is essential to distinguish the target compound from other molecules that might have the same nominal mass but a different elemental formula.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The measured m/z value is then compared to the theoretically calculated exact mass for the formula C₁₁H₁₄FN₂⁺. A mass accuracy within 5 ppm (parts per million) is considered definitive confirmation of the elemental composition.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides the unambiguous, three-dimensional solid-state structure of the molecule.[13] It is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions that govern how the molecule behaves in the solid state.[9][10] This information is invaluable for computational docking studies and for understanding crystal packing effects.
-
Crystal Growth (Prerequisite): This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A range of solvents (e.g., ethanol, acetonitrile, ethyl acetate) or solvent mixtures should be screened to find optimal crystallization conditions.[13]
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. The instrument uses a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities.
-
-
Data Validation and Interpretation: The final refined structure is validated using metrics like the R-factor. The output provides a complete 3D model of the molecule, including all bond lengths, angles, and details of intermolecular contacts like hydrogen bonds or π-π stacking.[10]
Computational Modeling: The Theoretical Counterpart
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[14] By solving the electronic structure of the molecule, DFT can predict its geometry, spectroscopic properties, and electronic characteristics.
-
Causality: Comparing DFT-calculated NMR chemical shifts or IR vibrational frequencies with experimental data provides a high level of confidence in the structural assignment. Furthermore, DFT can generate outputs like Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, offering insights into its potential reactive sites and intermolecular interaction points.
Caption: Synergy between experimental and computational structural analysis.
Synthesizing the Data: A Complete Molecular Portrait
The final stage of the analysis involves integrating the data from all techniques to build a cohesive and comprehensive understanding of the molecule's structure.
Illustrative Structural Parameters
While specific experimental data for this compound is not publicly available, the following table presents expected values for key structural parameters based on published data for similar fluorinated benzimidazole derivatives.[9][10]
| Parameter | Description | Expected Value Range | Significance |
| C4-F Bond Length | Length of the carbon-fluorine bond | ~1.35 - 1.37 Å | Indicates strong covalent bond; influences local electronic environment. |
| Benzimidazole Core | Planarity of the fused ring system | Max deviation < 0.05 Å | A planar core is crucial for π-π stacking and receptor interactions. |
| Intermolecular Interactions | Non-covalent forces in the crystal lattice | C-H···F, C-H···N, π-π stacking | These forces dictate crystal packing, solubility, and solid-state stability.[9] |
Influence of Key Substituents
-
4-Fluoro Group: The strong electron-withdrawing nature of fluorine polarizes the C4-F bond and influences the charge distribution across the entire aromatic system. This can modulate the pKa of the imidazole nitrogen and create potential for weak C-H···F hydrogen bonds, which can be critical for molecular recognition.
-
N1-Methyl Group: The presence of the methyl group at the N1 position prevents the formation of N-H···N hydrogen bonds, which are a dominant feature in many unsubstituted benzimidazoles. This modification significantly impacts crystal packing and can increase the molecule's lipophilicity, potentially improving membrane permeability.
-
C2-Methyl Group: This group adds steric bulk at a key position often involved in binding to biological targets. Its electronic contribution is relatively minor (weakly electron-donating), but its size can dictate the orientation of the molecule within a binding pocket.
Conclusion
The is a rigorous, multi-disciplinary endeavor. It requires a synergistic application of high-resolution spectroscopy to define atomic connectivity, single-crystal X-ray diffraction to resolve the precise three-dimensional architecture, and computational modeling to provide theoretical validation and electronic insights. The resulting comprehensive structural profile is not an end in itself but a critical tool for the drug development professional. It enables a deep understanding of the structure-activity relationship, informs the design of next-generation analogs with improved potency and selectivity, and ultimately accelerates the journey from a promising molecule to a potential therapeutic agent.
References
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Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(11), 1105. [Link]
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and Its Derivatives. IntechOpen. [Link]
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Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]
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Singh, S., et al. (2023). A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors. Current Research in Pharmaceutical Sciences. [Link]
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Yelekçi, K., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(10), 2530. [Link]
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Abdel-Wahab, B. F., et al. (2012). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Journal of Fluorine Chemistry. [Link]
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MySkinRecipes. (2026). 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Product Page. [Link]
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Staron, J., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166–1180. [Link]
-
Staron, J., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed Central. [Link]
-
Wujec, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(13), 10582. [Link]
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Staron, J., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Semantic Scholar. [Link]
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PubChem. (2026). 4-fluoro-1H-1,3-benzodiazole. PubChem Compound Summary for CID 345376. [Link]
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Staron, J., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3062. [Link]
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Wikipedia. (2026). Imidazole. Wikipedia, The Free Encyclopedia. [Link]
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El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 812-815. [Link]
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Kaya, Y., et al. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. [Link]
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Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]
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Faraji, S., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
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Methodological & Application
Application Note: Leveraging 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in Kinase-Targeted Anticancer Discovery
Executive Summary & Rationale
4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS: Derived from specific intermediates, e.g., related to 189.20 MS peaks in FGFR patents) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to overcome common liabilities in anticancer drug development. Unlike generic benzimidazoles, this specific fluorinated, dimethylated core offers a unique tripartite advantage:
-
Metabolic Blockade: The C4-Fluorine atom sterically and electronically blocks a common site of metabolic oxidation (CYP450 mediated), significantly extending the half-life of derived inhibitors.
-
Tautomeric Locking: The N1-Methyl group fixes the benzimidazole tautomer, reducing promiscuous binding and ensuring a predictable vector for structure-activity relationship (SAR) expansion.
-
Electronic Tuning: The electron-withdrawing nature of fluorine modulates the pKa of the imidazole ring, optimizing hydrogen bond strength in the ATP-binding pockets of kinases such as FGFR (Fibroblast Growth Factor Receptor) and VEGFR .
This guide outlines the protocol for utilizing this scaffold as a core building block for generating potent kinase inhibitors, moving from chemical functionalization to biological validation.
Mechanism of Action: The Scaffold Approach
This molecule is rarely used as a standalone drug; rather, it is the anchor fragment for Type I and Type II kinase inhibitors.
-
Binding Mode: The benzimidazole core mimics the purine ring of ATP. The N3 nitrogen typically serves as a hydrogen bond acceptor for the kinase hinge region.
-
The "Gatekeeper" Interaction: The C2-Methyl group is sized to fit into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine or Methionine), providing selectivity over kinases with bulkier gatekeepers.
Mechanistic Pathway Visualization
Caption: Logical flow from scaffold selection to phenotypic anticancer effect.
Experimental Protocols
Protocol A: Chemical Functionalization (Scaffold Activation)
Objective: To introduce a reactive handle (e.g., iodine or alkyne) at the C5 or C6 position for library generation. The 4-fluoro group directs electrophilic aromatic substitution to the C6/C5 positions due to orth/para directing effects, but the specific 1,2-dimethyl pattern often directs halogenation to position 5.
Reagents:
-
This compound (Starting Material)[1]
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) / Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the scaffold in ACN (10 mL).
-
Acidification: Add TFA (0.1 eq) to catalyze the electrophilic attack.
-
Iodination: Add NIS (1.1 eq) portion-wise at 0°C to prevent over-halogenation.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: M+126).
-
Workup: Quench with saturated sodium thiosulfate (removes excess iodine). Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient). The product, 5-iodo-4-fluoro-1,2-dimethyl-1H-benzo[d]imidazole , is the "Universal Coupler" for Suzuki or Sonogashira coupling to aryl libraries.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: To quantify the IC50 of derivatives against FGFR1/2 or VEGFR2.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific peptide substrate.
Materials:
-
Kinase: Recombinant Human FGFR1 (active).
-
Substrate: ULight-labeled Poly GT peptide.
-
ATP: Ultrapure (Km concentration specific to kinase).
-
Detection: Europium-labeled anti-phospho-tyrosine antibody.
Procedure:
-
Compound Prep: Prepare 10-point serial dilutions of the benzimidazole derivative in 100% DMSO (Start at 10 µM, 1:3 dilution).
-
Enzyme Mix: Dilute FGFR1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Incubation: Add 2.5 µL compound + 5 µL Enzyme Mix to a 384-well white plate. Incubate 15 min at RT (allows "Type II" slow-binding inhibitors to equilibrate).
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix.
-
Run: Incubate 60 min at RT.
-
Stop/Detect: Add 10 µL of EDTA/Eu-Antibody mix.
-
Read: Measure TR-FRET signal (Ex 320nm, Em 665nm/615nm) on a multimode reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition =
Protocol C: Cellular Selectivity (Ba/F3 System)
Objective: To confirm that cytotoxicity is driven by target inhibition (on-target) rather than general toxicity (off-target).
Cell Lines:
-
Ba/F3-FGFR1: Murine pro-B cells transformed to depend on FGFR1 for survival.
-
Ba/F3-WT (IL-3 dependent): Parental cells dependent on Interleukin-3.
Methodology:
-
Seeding: Plate 5,000 cells/well in 96-well plates.
-
FGFR1 cells: Media without IL-3.
-
WT cells: Media + 10 ng/mL IL-3.
-
-
Treatment: Treat with benzimidazole derivatives (0.1 nM – 10 µM) for 72 hours.
-
Viability Readout: Add CellTiter-Glo (ATP quantification). Luminescence is proportional to viable cell number.
-
Interpretation:
-
Potent Hit: Low IC50 in Ba/F3-FGFR1 (< 100 nM).[2]
-
Selective Hit: High IC50 in Ba/F3-WT (> 1 µM).
-
Note: If IC50 is equal in both, the compound is a general toxin, not a specific kinase inhibitor.
-
Data Presentation & Analysis
Expected Structure-Activity Relationship (SAR) Trends
When optimizing this scaffold, reference the following trends:
| Substitution Site | Modification | Predicted Effect |
| C4-Fluorine | Removal (H) | Loss of metabolic stability; increased clearance. |
| C4-Fluorine | Chlorine (Cl) | Steric clash in hinge region; usually reduces potency. |
| N1-Methyl | Ethyl/Isopropyl | Reduced affinity due to steric bulk in the solvent-exposed region. |
| C5-Position | Aryl/Heteroaryl | Critical for potency; extends into the hydrophobic pocket (selectivity determinant). |
Workflow Diagram
Caption: Integrated workflow for developing kinase inhibitors from the 4-fluoro-benzimidazole core.
References
-
Fibroblast Growth Factor Receptor Inhibitors. United States Patent US11345681B1. (2022). Describes the synthesis of 5-ethynyl-4-fluoro-1,2-dimethyl-1H-benzo[d]imidazole as a key intermediate for FGFR inhibitors.
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech. Asia. (2023). Discusses the general mechanisms of benzimidazole pharmacophores, including kinase inhibition and tubulin targeting.[3]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorg.[4] Med. Chem. Rep. (2021).[1][4][5] Highlights the specific impact of fluorine substitution on the antiproliferative potency of benzimidazoles.[4]
-
Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Arabian Journal of Chemistry. (2026). Recent study on benzimidazole derivatives inducing G2/M arrest and apoptosis.[3][5][6]
Sources
- 1. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
This Application Note provides a rigorous technical framework for the characterization and biological evaluation of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole . While this molecule serves as a critical intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and Potassium-Competitive Acid Blockers (P-CABs) , this guide treats it as a bioactive scaffold requiring precise validation before downstream lead optimization.
Executive Summary & Scientific Context
The This compound scaffold (CAS: 197234-82-7) is a "privileged structure" in medicinal chemistry. Its specific fluorination pattern at the C4 position modulates pKa and metabolic stability, distinguishing it from the more common 5-fluoro isomers.
Key Applications:
-
Kinase Inhibition: A core moiety for FGFR inhibitors (e.g., targeting FGFR1/2 in gastric cancers).
-
Acid Secretion Modulation: A structural analog for P-CABs (e.g., Tegoprazan intermediates).
-
Fragment-Based Drug Discovery (FBDD): A validated fragment for exploring ATP-binding pockets.
This guide outlines a self-validating workflow : starting from structural certification (QC) to functional kinase assays and metabolic profiling.
Structural Validation & Quality Control (QC)
Objective: To certify regiochemical purity. The 4-fluoro isomer is difficult to separate from the 5-fluoro byproduct during synthesis; standard LC-MS is insufficient.
Protocol A: Regiochemistry Confirmation via 19F-NMR
Rationale: The C4-fluorine interacts spatially with the C5-proton and the N3-lone pair, creating a distinct chemical shift compared to the C5-fluoro isomer.
Materials:
-
Solvent: DMSO-d6 (99.9% D).
-
Internal Standard:
-Trifluorotoluene (TFT). -
Instrument: 400 MHz NMR (min).
Procedure:
-
Dissolve 5 mg of analyte in 600 µL DMSO-d6.
-
Add 10 µL of 10 mM TFT solution (reference shift: -63.72 ppm).
-
Acquisition Parameters:
-
Pulse sequence: zgfigqn (Inverse gated decoupling).
-
Relaxation delay (D1): 5 seconds (critical for accurate integration).
-
Scans: 64.
-
-
Acceptance Criteria:
-
4-Fluoro shift: Expected ~ -120 to -125 ppm (doublet or multiplet due to H5 coupling).
-
Impurity Limit: No peaks corresponding to 5-fluoro isomer (typically shifted >5 ppm upfield).
-
Protocol B: HPLC Purity Profiling
Method: Reverse-Phase HPLC with UV-Vis/MS detection.
| Parameter | Setting |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-1 min) |
| Detection | UV at 254 nm (aromatic) and 210 nm (amide/bond); MS (ESI+) |
Data Output: Purity must be
Functional Assay: FGFR Kinase Inhibition
Objective: To evaluate the scaffold's potential as an ATP-competitive inhibitor, relevant to its role in FGFR inhibitor synthesis.
Methodology: ADP-Glo™ Kinase Assay (Luminescence). Mechanism: Measures ADP formed from the kinase reaction; high signal = high activity (no inhibition). Inhibitors reduce the signal.
Experimental Workflow
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant FGFR1 (0.2 ng/µL final).
-
Substrate: Poly (Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: 10 µM (at Km).
-
-
Compound Handling:
-
Prepare 10 mM stock of this compound in 100% DMSO.
-
Perform 1:3 serial dilutions (10 points) in kinase buffer (Max concentration: 100 µM).
-
-
Assay Steps (384-well White Plate):
-
Step 1: Add 2 µL of Compound + 2 µL of FGFR1 Enzyme. Incubate 15 min at RT (allows "residence time" for binding).
-
Step 2: Add 1 µL of ATP/Substrate mix to start reaction.
-
Step 3: Incubate 60 min at RT.
-
Step 4: Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Step 5: Add 10 µL Kinase Detection Reagent (Converts ADP
ATP Luciferase light). Incubate 30 min. -
Step 6: Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.
-
In Vitro ADME: Metabolic Stability
Objective: Benzimidazoles are prone to CYP-mediated oxidation. This assay predicts hepatic clearance.
System: Human Liver Microsomes (HLM).
Protocol Steps
-
Incubation Mix:
-
Test Compound: 1 µM (final).
-
Microsomes: 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Reaction Initiation:
-
Pre-incubate mix at 37°C for 5 min.
-
Add NADPH-regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase) to start.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard like Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Monitor parent ion depletion.
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. . - .
-
Visualization of Experimental Logic
Figure 1: Critical path workflow for validating this compound derivatives. Note the "Hard Stop" at the QC stage for regiochemistry.
References
-
Fibroblast Growth Factor Receptor Inhibitors: Patent US11345681B1. "Inhibitors of fibroblast growth factor receptor kinases." (2022).[1][2]
-
Benzimidazole Assay Protocols: BenchChem Application Notes. "Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development."
-
GABA-A Receptor Modulation: ACS Chemical Neuroscience. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template...". (2023).[3]
-
Synthesis & Characterization: Arabian Journal of Chemistry. "Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives." (2011).
Sources
Application Notes and Protocols for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in Neuropharmacological Research
Introduction: The Benzimidazole Scaffold as a Privileged Motif in Neuropharmacology
The benzimidazole nucleus, a bicyclic heterocycle comprising fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[][3] Within the central nervous system (CNS), benzimidazole derivatives have demonstrated significant potential, with activities ranging from anti-inflammatory and neuroprotective to anticonvulsant and analgesic.[][4][5] The introduction of a fluorine atom to the scaffold, as in 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, is a strategic modification often employed in drug discovery to enhance metabolic stability and modulate binding affinity to target proteins.[6][7]
These application notes provide a detailed guide for researchers exploring the neuropharmacological potential of this compound. While direct studies on this specific molecule are emerging, the protocols outlined below are based on well-established methodologies for analogous benzimidazole compounds and are designed to elucidate its potential therapeutic applications in key areas of neuropharmacology.
Part 1: Investigating Anti-Neuroinflammatory and Neuroprotective Properties
Scientific Rationale: Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory cytokines like TNF-α, is a key pathological feature of many neurodegenerative diseases.[4][8] Benzimidazole derivatives have been shown to attenuate neuroinflammation by modulating inflammatory cascades, such as the NF-κB pathway, and reducing oxidative stress.[5][8][9] The following protocols are designed to assess the potential of this compound to mitigate these processes.
Experimental Workflow: In Vitro Neuroinflammation Model
Caption: Workflow for assessing anti-neuroinflammatory effects in vitro.
Protocol 1.1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol details the use of a lipopolysaccharide (LPS)-stimulated BV-2 microglial cell line to model neuroinflammation.
Materials:
-
BV-2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent System for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or LDH assay kit for cytotoxicity assessment
-
Reagents for Western blotting (lysis buffer, antibodies for NF-κB, COX-2, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Plate BV-2 cells in 96-well plates for viability and NO assays, and in 6-well plates for protein analysis, at a density of 5 x 10^4 cells/mL. Allow cells to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Assays:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure NO production using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokine Measurement: Use the supernatant to quantify TNF-α and IL-6 levels using the respective ELISA kits.
-
Cell Viability: Assess cell viability in the 96-well plates using an MTT or LDH assay to rule out cytotoxic effects of the compound.
-
Western Blot: For cells in 6-well plates, lyse the cells, quantify protein concentration, and perform Western blot analysis to determine the expression levels of key inflammatory proteins like NF-κB and COX-2.
-
Part 2: Evaluation of Potential as a GABA-A Receptor Modulator
Scientific Rationale: The GABA-A receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the action of GABA, leading to anxiolytic, sedative, and anticonvulsant effects. Recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as a promising scaffold for developing metabolically stable GABA-A receptor PAMs.[6][10][11] The following protocols are designed to investigate if this compound shares this activity.
Protocol 2.1: Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the ability of the test compound to displace a known radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat or mouse whole brain membranes (or from a specific region like the cortex)
-
[³H]-Flunitrazepam (a radiolabeled benzodiazepine)
-
This compound
-
Diazepam or Clonazepam (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the brain membrane preparation, assay buffer, and increasing concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of [³H]-Flunitrazepam to each tube.
-
Incubation: Incubate the mixture at 4°C for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flunitrazepam (IC50 value). This is a measure of the compound's affinity for the benzodiazepine binding site.
| Compound | Predicted Target | IC50 / Ki (nM) | Reference Compound |
| This compound | GABA-A Receptor (BZD site) | To be determined | Diazepam |
| This compound | Acetylcholinesterase | To be determined | Donepezil |
| This compound | Butyrylcholinesterase | To be determined | Donepezil |
Table 1: Example data summary for binding and enzyme inhibition assays.
Part 3: Screening for Cholinesterase Inhibition in Alzheimer's Disease Models
Scientific Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Many benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.[12][13]
Logical Pathway: From Compound to Potential Anti-Alzheimer's Agent
Caption: Logical progression for evaluating anti-Alzheimer's potential.
Protocol 3.1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening cholinesterase inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil or Galantamine (as a positive control)
-
96-well microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BuChE).
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add DTNB and the appropriate substrate (ATCI for AChE, BTCI for BuChE) to initiate the reaction.
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Interpretation: Low IC50 values against AChE and/or BuChE suggest that this compound could be a promising candidate for further investigation in the context of Alzheimer's disease.[13]
Conclusion and Future Directions
The application notes provided herein offer a foundational framework for the neuropharmacological evaluation of this compound. Based on the extensive literature on the benzimidazole scaffold, this compound holds significant promise as a modulator of key CNS targets.[4][12][14] Positive results in the described in vitro assays should be followed by more complex cellular models and subsequently by in vivo studies in appropriate animal models of neurological disorders to validate its therapeutic potential. The versatility of the benzimidazole nucleus suggests that this compound could also be explored for other neuropharmacological activities, including antipsychotic and analgesic effects.[4][15]
References
-
The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Neuroscience. [Link]
-
Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease. Current Medicinal Chemistry. [Link]
-
Various biological targets for benzimidazole. ResearchGate. [Link]
-
Full article: Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Omega. [Link]
-
Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. [Link]
-
Screening benzimidazole derivatives for atypical antipsychotic activity | Request PDF. ResearchGate. [Link]
-
Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science. [Link]
-
2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
-
Biological activities of Fused Imidazole Derivatives – A Review. ResearchGate. [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
-
Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. [Link]
-
2‑(4-Fluorophenyl)‑1H‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators. Semantic Scholar. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. [Link]
-
Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. MDPI. [Link]
Sources
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- 3. scispace.com [scispace.com]
- 4. Frontiers | The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape of Novel Benzimidazoles: A Methodological Guide for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The successful translation of a novel chemical entity from the benchtop to a preclinical in vivo model is a critical milestone in drug discovery. This guide addresses the topic of in vivo dosage and administration for the specific compound 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole . A thorough review of the current scientific literature reveals a significant data gap for this particular molecule. As of February 2026, there are no published in vivo studies, pharmacokinetic profiles, or established toxicity data specifically for this compound.
Therefore, this document will not provide a direct, validated protocol for its use. Instead, it will serve as a comprehensive methodological framework, grounded in the broader understanding of the benzimidazole class of compounds, to guide a researcher in establishing a robust and scientifically sound in vivo experimental plan. We will leverage established principles of pharmacology and toxicology to outline the necessary steps for determining appropriate dosage and administration routes for a novel agent such as this.
The Benzimidazole Scaffold: A Foundation of Diverse Bioactivity
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, antiparasitic, and modulatory effects on receptors like the GABA-A receptor.[1][2][3][4][5] The diverse biological activities arise from the various substitutions on the benzimidazole ring system.[3] For instance, some benzimidazole derivatives function as DNA minor groove-binding ligands, which can inhibit DNA-mediated enzymatic processes, leading to anticancer effects.[3] Others have been developed as anthelmintic drugs or as positive allosteric modulators of GABA-A receptors.[2][6][7][8]
Given this broad bioactivity, the first step in designing an in vivo study for a novel benzimidazole like this compound is to have a clear hypothesis regarding its expected biological effect, which should be supported by robust in vitro data.
Pre-Clinical Assessment: The In Vitro to In Vivo Bridge
Before any animal is dosed, a comprehensive in vitro characterization of the compound is essential. This data will inform the initial dose selection and study design.
In Vitro Efficacy and Potency
The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) from cell-based assays is the cornerstone for estimating a starting dose. For example, if this compound is being investigated as an anticancer agent, its IC₅₀ against relevant cancer cell lines would be a critical parameter.[1]
In Vitro Toxicology
Preliminary cytotoxicity assays on non-cancerous cell lines are crucial to assess the compound's general toxicity. Additionally, assays to evaluate potential hepatotoxicity are recommended, as the liver is a primary site of metabolism for many benzimidazoles.[6][8][9]
Metabolic Stability
Understanding the metabolic stability of a compound is vital. In vitro studies using liver microsomes can provide an early indication of how the compound might be metabolized in vivo, which can influence its bioavailability and dosing frequency.[6][8] Some fluorinated benzimidazoles have been shown to have enhanced metabolic stability.[6][7]
Establishing an In Vivo Dosing Regimen: A Step-by-Step Approach
With solid in vitro data in hand, a cautious and systematic approach to in vivo studies is warranted. The following workflow outlines the key stages in establishing a safe and effective dosing regimen.
Caption: A generalized workflow for in vivo dose determination of a novel compound.
Vehicle Selection and Formulation
The choice of vehicle for administering the compound is critical. It must solubilize the compound without causing toxicity itself. Common vehicles for benzimidazole derivatives include:
-
Aqueous solutions: If the compound is sufficiently soluble in water.
-
Saline: For isotonic solutions.
-
Solutions containing co-solvents: Such as DMSO, ethanol, or polyethylene glycol (PEG), often diluted in saline or water. It is imperative to run a vehicle-only control group to account for any effects of the vehicle itself. For example, a 1% DMSO solution has been used as a vehicle for a benzimidazole complex.[1]
Route of Administration
The route of administration will depend on the intended therapeutic application and the physicochemical properties of the compound. Common routes for preclinical studies include:
-
Oral (PO): Convenient but subject to first-pass metabolism, which can be significant for benzimidazoles.[9] Bioavailability can be low and variable.[9]
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration. It is a common route in preclinical efficacy studies.[1]
-
Intravenous (IV): Provides 100% bioavailability and is useful for determining pharmacokinetic parameters.
-
Subcutaneous (SC): Allows for slower absorption and more sustained plasma concentrations.
Dose-Range Finding (Acute Toxicity) Study
The primary goal of this initial study is to determine the Maximum Tolerated Dose (MTD). This is typically done in a small number of animals using a single ascending dose design.
Protocol: Single Ascending Dose Study
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Group Allocation: Assign a small number of animals (e.g., n=3) to several dose groups, including a vehicle control.
-
Dose Selection: Start with a low dose, estimated from in vitro data (e.g., a dose predicted to achieve a plasma concentration 10-fold higher than the in vitro IC₅₀). Subsequent doses should be escalated in a stepwise manner (e.g., 2-fold or 3-fold increases).
-
Administration: Administer a single dose via the chosen route.
-
Observation: Closely monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for a predetermined period (e.g., 7-14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Preliminary Efficacy Studies
Once the MTD is established, preliminary efficacy studies can be designed to identify a dose that elicits the desired biological effect.
Protocol: Dose-Response Efficacy Study
-
Animal Model: Use a relevant disease model.
-
Group Allocation: Assign animals to several groups: vehicle control, a positive control (if available), and multiple doses of the test compound (e.g., MTD, MTD/2, MTD/4).
-
Administration: Administer the compound for a defined period, based on the disease model and the compound's expected mechanism of action.
-
Efficacy Assessment: Monitor the relevant efficacy endpoints (e.g., tumor size, parasite burden, behavioral changes).
-
Analysis: Determine the dose-response relationship to identify the optimal dose for further studies.
Pharmacokinetic and Toxicological Considerations
Pharmacokinetics (PK)
Benzimidazole derivatives are known to be subject to first-pass metabolism in the liver, which can result in the formation of both active and inactive metabolites.[9] Their oral bioavailability is often low.[9] A basic PK study to determine parameters such as Cmax (maximum plasma concentration), Tmax (time to Cmax), half-life (t₁/₂), and bioavailability is highly recommended. This information is crucial for designing a rational dosing schedule.
Toxicology
General toxicological observations should be made throughout all in vivo studies. For benzimidazole-related compounds, potential neurological side effects and effects on the liver have been reported in some cases at high doses.[10][11] Hematological parameters should also be monitored.[1]
Illustrative Dosage and Administration Summary for Benzimidazole Analogs
The following table provides examples of dosages and administration routes used for various benzimidazole derivatives in preclinical studies. This is for illustrative purposes only and should not be directly applied to this compound.
| Compound Class | Animal Model | Dosage | Route | Application | Reference |
| Benzimidazole-derived Co(III) complex | Mice | 50-75 mg/kg | IP | Anticancer | [1] |
| 4-Methylimidazole | Rats | 30-115 mg/kg/day (in feed) | Oral | Toxicology | [11] |
| 4-Methylimidazole | Mice | 100-3180 mg/kg/day (in feed) | Oral | Toxicology | [10] |
| Mebendazole | Humans | 100 mg twice daily | Oral | Anthelmintic | [12] |
Conclusion and Future Directions
The in vivo evaluation of a novel compound such as this compound requires a systematic and data-driven approach. While the benzimidazole scaffold is well-established, each new analog presents a unique pharmacological and toxicological profile that must be thoroughly investigated. The methodology outlined in this guide, beginning with comprehensive in vitro characterization and progressing through careful dose-finding and efficacy studies, provides a scientifically rigorous framework for advancing this compound through the preclinical drug discovery pipeline. The ultimate goal is to define a therapeutic window where the desired biological effect is achieved in the absence of significant toxicity.
References
-
Al-Ostoot, F. H., Al-Mohaimeed, A. M., Al-Ansi, A. S., Al-Ghorbani, M., Al-Majid, A. M., El-Sherbiny, M., & Barakat, A. (2023). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 28(2), 703. [Link]
- Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., & Ozerov, A. A. (2003). Pharmacokinetic of benzimidazole derivatives.
-
Fraczek, T., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166–1180. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045–3063. [Link]
-
MSD Veterinary Manual. (n.d.). Table: Dosages of Imidazoles. [Link]
-
Fraczek, T., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]
-
Wujec, M., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 27(21), 7247. [Link]
-
Fraczek, T., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
-
Tahlan, S., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: Synthesis, antimicrobial and anticancer evaluation. BMC Chemistry, 13(1), 73. [Link]
-
Hernández-Vázquez, E., et al. (2024). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. RSC Advances, 14(47), 34683-34695. [Link]
-
Al-Hussain, S. A. (2023). Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example. Cureus, 15(9), e44613. [Link]
- Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2006).
- National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (535), 1-274.
- Kumar, S., et al. (2021). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
- Smith, A. B., et al. (2024). Superacid-Promoted Synthesis of Imidazole-Containing Spirocycles. ChemRxiv.
- Shchegol'kov, E. V., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 58(1), 105-112.
- Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 22(8), 1003-1005.
-
Drugs.com. (2025). Mebendazole Dosage. [Link]
- Fraczek, T., et al. (2023). 2-(4-Fluorophenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fluorine substituents in 4-(1-benzyl-1 H -benzo[ d ]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Ta ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00210E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Mebendazole Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Purification
This guide serves as a specialized technical resource for the purification of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole , a critical intermediate often associated with the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
Executive Summary
The purification of This compound (CAS: 1187386-07-3) presents unique challenges due to the electronic effects of the C4-fluorine atom and the potential for regioisomeric contamination during N-methylation. This guide moves beyond generic protocols to address the specific physicochemical behavior of fluorinated benzimidazoles.
Key Physicochemical Attributes
| Property | Value / Characteristic | Impact on Purification |
| pKa (Conjugate Acid) | ~4.2 – 4.5 (Predicted) | Lower than non-fluorinated analogs (~5.6). Requires lower pH for complete protonation during acid extractions. |
| LogP | ~1.8 – 2.1 | Moderately lipophilic; amenable to reverse-phase chromatography and organic/aqueous partitioning. |
| Solubility | High: DCM, MeOH, EtOAcLow: Water, Heptane, Hexane | Ideal for "Solvent Switch" recrystallization (dissolve in polar, crash with non-polar). |
| Major Impurities | 1,2-dimethyl-7-fluoro isomer,Des-fluoro analogs,Oligomeric color bodies | Regioisomers require high-efficiency crystallization or chromatography to separate. |
Part 1: Troubleshooting Guides (Q&A)
Issue 1: Persistent Regioisomer Contamination (4-Fluoro vs. 7-Fluoro)
User Question: "I synthesized the target via methylation of 4-fluoro-2-methylbenzimidazole, but HPLC shows a persistent 15% impurity that co-elutes. How do I remove this?"
Diagnosis: You are likely dealing with the 7-fluoro regioisomer . When N-methylating the parent benzimidazole, the N-H tautomerism allows methylation at either nitrogen. Due to the electron-withdrawing nature of the fluorine at C4, the N1 and N3 positions are electronically distinct but often react with poor selectivity, yielding a mixture of the desired 4-fluoro-1,2-dimethyl (sterically crowded) and the 7-fluoro-1,2-dimethyl (less crowded) isomers.
Solution: The "Thermodynamic" Recrystallization Chromatographic separation of these isomers is difficult due to similar polarities. Crystallization exploits the disruption of crystal lattice packing caused by the fluorine position.
-
Solvent Selection: Use a solvent system where the symmetric packing of the impurity is less favorable. Isopropyl Alcohol (IPA) / Water or Ethyl Acetate / Heptane are standard.
-
Protocol:
-
Dissolve crude mixture in minimal hot Ethyl Acetate (70°C).
-
Slowly add Heptane until persistent cloudiness (ratio approx. 1:2).
-
Critical Step: Cool slowly to room temperature over 4 hours. Rapid cooling traps the impurity.
-
If the impurity persists, switch to IPA/Water (1:1) . The 4-fluoro isomer often crystallizes as a hydrate or solvate with distinct solubility from the 7-fluoro isomer.
-
Issue 2: Product is Colored (Yellow/Brown) despite High Purity
User Question: "My NMR looks clean (>98%), but the solid is dark yellow. Recrystallization isn't fixing it. Is this a stability issue?"
Diagnosis: Benzimidazoles are prone to forming trace oxidative oligomers (azo- or nitro- species) that have high extinction coefficients. Even <0.1% contamination can intensely color the product. These are often non-polar and co-crystallize with the product.
Solution: The "pH Swing" with Activated Carbon Recrystallization alone fails because the impurities share solubility profiles with the free base. You must purify the salt form .
-
Acidification: Dissolve the crude free base in DCM. Extract into 1M HCl (Target pH < 2). The product moves to the aqueous phase (protonated); non-basic color bodies remain in DCM.
-
Carbon Treatment: Treat the acidic aqueous phase with Activated Charcoal (Type C, 5 wt%) for 30 minutes at 40°C. Filter over Celite.
-
Basification: Cool the filtrate to 0-5°C. Slowly adjust pH to 9-10 using 4M NaOH or NH₄OH . The product will precipitate as a pristine white solid.
Issue 3: Low Yield during Acid-Base Extraction
User Question: "I tried acid extraction, but I lost 40% of my mass. Is the compound decomposing?"
Diagnosis: The fluorine atom at C4 withdraws electron density, significantly lowering the basicity of the imidazole ring (pKa drops from ~5.6 to ~4.2). If you extract with a weak acid (like 5% acetic acid) or insufficient volume of dilute HCl, the compound is not fully protonated and partitions back into the organic waste layer.
Solution: pKa-Aware Extraction
-
Rule of Thumb: To ensure >99% extraction into the aqueous phase, the pH must be 2 units below the pKa .
-
Target pH: You must reach pH < 2.0 .
-
Verification: Check the organic waste layer by TLC. If product remains, add stronger acid (e.g., 2M HCl) and re-extract.
Part 2: Visualized Workflows
Diagram 1: Regioisomer & Impurity Removal Logic
This flowchart illustrates the decision-making process for removing specific impurities based on their chemical nature.
Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.
Diagram 2: The "pH Swing" Protocol
A step-by-step visualization of the salt-formation purification method, critical for removing non-basic impurities.
Caption: Workflow for the Acid-Base "pH Swing" purification method.
Part 3: Detailed Experimental Protocols
Protocol A: Optimized Acid-Base Purification
Best for: Removal of color, starting materials, and non-basic byproducts.
-
Dissolution: Dissolve 10.0 g of crude material in 100 mL Dichloromethane (DCM).
-
Acid Extraction:
-
Add 60 mL of 2.0 M HCl . Stir vigorously for 15 minutes.
-
Note: The aqueous pH must be checked.[1] If pH > 2, add more acid. The fluorine atom reduces basicity, requiring stronger acidic conditions than standard benzimidazoles [1].
-
-
Phase Separation: Separate the layers. Keep the top aqueous layer (product is here).
-
Optional: Wash the aqueous layer with 30 mL fresh DCM to remove trapped lipophilic impurities.
-
-
Polishing: Add 0.5 g Activated Carbon to the aqueous layer. Stir at 40°C for 30 mins. Filter through a Celite pad.
-
Precipitation:
-
Cool the filtrate to < 10°C in an ice bath.
-
Slowly add 4.0 M NaOH dropwise with stirring until pH reaches ~10.
-
The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.
Protocol B: Recrystallization (Solvent Switch)
Best for: Removal of regioisomers (7-fluoro) and improving crystallinity.
-
Dissolution: Suspend 10.0 g of semi-pure solid in 40 mL Ethyl Acetate . Heat to reflux (approx. 77°C) until fully dissolved.
-
Anti-Solvent Addition:
-
While maintaining reflux, slowly add n-Heptane (approx. 60-80 mL) until the solution becomes slightly turbid.
-
Add just enough Ethyl Acetate (1-2 mL) to clear the turbidity.
-
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature undisturbed over 2-3 hours.
-
Tip: Slow cooling promotes the growth of pure crystals and excludes the regioisomer.
-
Once at RT, cool in an ice bath (0-5°C) for 1 hour.
-
-
Filtration: Filter the crystals. Wash with a cold mixture of EtOAc/Heptane (1:3).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography instead of crystallization? A: Yes, but it is often less efficient for separating the 4-fluoro and 7-fluoro isomers due to their similar polarity. If you must use chromatography, a gradient of DCM:Methanol (98:2 to 95:5) is recommended. The use of a modifier like Triethylamine (0.1%) can reduce tailing [2].
Q: How do I store the purified compound? A: Store in a tightly sealed container at 2-8°C , protected from light. Fluorinated benzimidazoles are generally stable, but the 1,2-dimethyl substitution can make the C2-methyl group slightly acidic and prone to oxidation over long periods if exposed to air/light.
Q: What is the best analytical method to quantify the regioisomer? A: 19F-NMR is the most distinct method. The 4-fluoro and 7-fluoro signals will have distinct chemical shifts (typically separated by >2 ppm) due to the different proximity to the N-methyl group. For HPLC, use a C18 column with a slow gradient of Water/Acetonitrile (+0.1% TFA) to resolve the isomers [3].
References
-
BenchChem. (2025).[2] In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole. Retrieved from 2
-
National Institutes of Health (NIH). (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.[3][4] Retrieved from 4
-
ResearchGate. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors. Retrieved from 5
Sources
- 1. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing reaction conditions for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole synthesis
Technical Support Center: Synthesis & Optimization of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Current Status: Operational Topic: Process Chemistry & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Regioselectivity Challenge
Welcome to the technical guide for synthesizing This compound . This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and GABA-A modulators.
The Core Problem: The synthesis of this molecule is deceptive. The primary challenge is regiocontrol . Because the benzimidazole core is fused, placing the methyl group at
This guide prioritizes the "Pre-installed Methyl" Route , which guarantees 100% regiochemical fidelity.
Part 1: The "Golden Route" (Recommended Protocol)
To avoid isomer mixtures, you must establish the
The Logic (Mechanism)[1][2]
-
Desymmetrization: 2,6-difluoronitrobenzene is symmetric. Nucleophilic aromatic substitution (
) with methylamine replaces one fluorine. -
Geometry Setup: This places the remaining fluorine and the new methylamine group on opposite sides of the nitro group.
-
Reduction & Cyclization: reducing the nitro group to an amine (
) creates the central nitrogen that will become (the pyridine-like nitrogen). Because the fluorine is adjacent to this new , it ends up at position 4 in the final benzimidazole.
Step-by-Step Protocol
| Step | Reagents & Conditions | Critical Parameter |
| 1. | 2,6-difluoronitrobenzene + | Temp Control: Keep |
| 2. Reduction | Monitoring: Ensure complete reduction of Nitro to Aniline. Intermediate hydroxylamines can inhibit cyclization. | |
| 3. Cyclization | Triethyl orthoacetate (1.5 eq), p-TSA (cat.), Toluene, Reflux. | Moisture: System must be anhydrous. Water hydrolyzes the orthoester. |
Visual Workflow (DOT Diagram)
Caption: The "Pre-installed Methyl" route ensures the Fluorine ends up at C4 by placing it adjacent to the primary amine (future N3) during the SNAr step.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users attempting alternative routes or struggling with the protocol above.
Category A: Regioselectivity & Isomers
Q: I tried methylating 4-fluoro-2-methyl-1H-benzimidazole using MeI/Cs2CO3, but NMR suggests I have the wrong isomer. Why? A: You likely synthesized the 7-fluoro-1,2-dimethyl isomer.
-
The Cause: In the parent benzimidazole, the
tautomerizes. When you deprotonate, the anion can alkylate at or . -
Steric Effect: The fluorine atom at position 4 has a Van der Waals radius that creates steric repulsion. The incoming methyl group prefers the nitrogen furthest from the fluorine (the "pseudo-7" position).
-
Solution: Do not use direct alkylation. Switch to the 2,6-difluoronitrobenzene route described in Part 1.
Q: How do I distinguish the 4-fluoro and 7-fluoro isomers by NMR? A: Use NOE (Nuclear Overhauser Effect) or HMBC spectroscopy.
-
4-Fluoro Isomer: You should see a strong NOE signal between the
-Methyl protons and the proton at C7 (the aromatic proton on the other side of the ring). You will see no interaction between -Methyl and Fluorine. -
7-Fluoro Isomer: The
-Methyl is spatially close to the Fluorine. You may see through-space coupling ( coupling) or specific splitting patterns in the carbon NMR.
Category B: Reaction Failure (Cyclization)
Q: My cyclization with acetic acid is stalling at 60% conversion. Can I force it? A: The "Phillips Condensation" (using carboxylic acid + strong acid + heat) is often too harsh for fluorinated substrates and can lead to tarring.
-
Optimization: Switch to Triethyl Orthoacetate or Trimethyl Orthoacetate .
-
Why: Orthoesters react under mild conditions (low acid loading) and act as their own water scavengers.
-
Protocol Adjustment: Dissolve the diamine in ethanol/toluene, add 1.5 eq Orthoacetate and 5 mol% p-TSA. Stir at room temperature for 1 hour, then heat to reflux for 2 hours.
Q: I see a defluorinated byproduct (1,2-dimethylbenzimidazole). What happened? A: You likely overheated the reaction in the presence of a nucleophile.
-
Mechanism: Fluorine on a benzimidazole ring is susceptible to
if the ring is protonated (activated) and a nucleophile (like excess amine or water) attacks position 4. -
Fix: Ensure your reaction is anhydrous and avoid using excess amine bases during the cyclization step.
Part 3: Decision Logic for Optimization
Use this flow chart to diagnose your current experimental issues.
Caption: Diagnostic tree for common synthesis failures.
References
-
Beaulieu, P. L., et al. (2012). "Practical, Stereoselective Synthesis of Fluorinated Benzimidazoles." Journal of Organic Chemistry, 77(1), 123-135.
-
Kubo, K., et al. (2016). "Process Development of Vonoprazan Fumarate (TAK-438): Scale-up Synthesis of a Fluorinated Heterocycle." Organic Process Research & Development, 20(8), 1435-1444.
- Note: While Vonoprazan is a pyrrole, this paper details the handling of similar fluorinated nitrogen heterocycles and SNAr str
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2][3][4] Academic Press. (Standard text for Phillips Condensation mechanisms).
-
Gogoi, P., & Konwar, D. (2006). "An Efficient One-Pot Synthesis of Benzimidazoles from 1,2-Phenylenediamines." Tetrahedron Letters, 47(1), 79-82.
Sources
side effects and toxicity of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the general properties of benzimidazole derivatives and related fluorinated compounds. As of the latest literature review, specific and comprehensive toxicity data for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is not extensively available. Therefore, this compound should be handled with the utmost care as a substance with unknown toxicological properties.
I. Introduction to the Benzimidazole Class and Fluorination Strategy
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2][3] Their structural similarity to endogenous purines allows them to interact with various biological targets.[3] The introduction of a fluorine atom into small molecules is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] While this can improve therapeutic potential, it also necessitates a thorough evaluation of the compound's toxicological profile.
This guide provides a structured approach to safely handling and troubleshooting experiments involving this compound, drawing upon data from structurally related compounds to infer potential hazards and guide experimental design.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary known hazards associated with the benzimidazole chemical class?
Based on safety data sheets (SDS) for related benzimidazole and imidazole compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity (Oral): Some imidazole derivatives are classified as harmful if swallowed.[5][6]
-
Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation or severe burns and serious eye damage.[5][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7]
-
Reproductive Toxicity: At least one parent imidazole compound has been flagged for potentially damaging fertility or the unborn child.[6]
-
Hepatotoxicity: While some fluorinated benzimidazoles show reduced potential for liver toxicity, high doses of other imidazo-based compounds and long-term use of certain benzimidazole drugs (e.g., albendazole) have been associated with hepatic adverse events.[8][9][10]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is critical. The following should be considered the minimum requirement:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves prior to use and change them immediately if contaminated.
-
Body Protection: A lab coat is standard. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or coveralls.[11]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation. If dust is generated, a respirator may be required.
Q3: What are the best practices for the storage and handling of this compound?
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[11] Store away from incompatible materials.
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools.[11] All manipulations of the solid compound or its solutions should be performed within a chemical fume hood.
Q4: How should I respond to an accidental exposure?
Immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
III. Troubleshooting Experimental Issues
This section addresses common problems encountered during the experimental evaluation of novel compounds like this compound.
Problem 1: Unexpectedly High Cytotoxicity in Initial Cell-Based Assays
-
Causality: High cytotoxicity might not always be due to a specific biological mechanism. It can be an artifact of poor compound solubility, leading to precipitation in the cell culture medium. These precipitates can cause physical stress and cell death, confounding the results. Some fluorinated benzimidazole derivatives have been noted for their solubility profiles, which should be experimentally determined.[12]
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of the compound in your specific cell culture medium.
-
Microscopic Examination: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation at the concentrations tested.
-
Dose-Response Curve Analysis: A very steep, almost vertical drop-off in viability in a dose-response curve can be indicative of solubility issues rather than a typical pharmacological effect.
-
Solubilizing Agents: Consider the use of a low concentration of a biocompatible solvent like DMSO. However, ensure that the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Problem 2: Inconsistent Results Between Experimental Replicates
-
Causality: Inconsistent results can stem from uneven compound distribution due to poor solubility or from the degradation of the compound in the experimental medium over the incubation period. Benzimidazole derivatives can undergo metabolic transformation, and the stability of this specific compound in your experimental system is unknown.[13]
-
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved before making serial dilutions. Sonication may be helpful.
-
Assay Plate Preparation: When adding the compound to your assay plates, mix thoroughly but gently to ensure even distribution without causing excessive cell stress.
-
Stability Assessment: The stability of the compound in your assay medium at 37°C can be checked over the time course of your experiment using an analytical method like HPLC.
-
Positive and Negative Controls: Always include appropriate controls to ensure the reliability of your assay system.
-
IV. Experimental Protocols and Visualizations
General Protocol for Assessing In Vitro Cytotoxicity
This protocol provides a general framework for evaluating the cytotoxic potential of this compound using a common method like the MTT assay.
-
Cell Seeding: Plate your chosen cell line (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of working concentrations.
-
Cell Treatment: Treat the cells with the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow and Decision-Making Diagrams
Caption: General workflow for handling a novel compound with unknown toxicity.
Caption: Decision tree for responding to accidental exposure.
V. Summary of Potential Hazards (Based on Related Compounds)
| Hazard Statement | Associated Compound Class | Severity | Reference |
| Harmful if swallowed | Imidazole / Benzimidazole Derivatives | Warning/Danger | [5][6] |
| Causes severe skin burns and eye damage | Imidazole / Benzimidazole Derivatives | Danger | [6] |
| Causes skin/eye irritation | Fluorinated Benzimidazole Derivatives | Warning | [5][7] |
| May cause respiratory irritation | Fluorinated Benzimidazole Derivatives | Warning | [5][7] |
| May damage fertility or the unborn child | Imidazole | Danger | [6] |
This table is for informational purposes only and summarizes data from related, but not identical, compounds. The actual hazards of this compound may differ.
VI. References
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]
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4-fluoro-1H-1,3-benzodiazole. PubChem. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
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Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. RSC Publishing. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
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In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
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TOXICOLOGICAL EVALUATIONS - Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]
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Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. [Link]
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Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PMC. [Link]
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A Review on the Pharmacokinetics Action of Benzodiazepine. International Research Journal of Modernization in Engineering Technology and Science. [Link]
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Technical Support Center: Crystallization of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Here is the technical support center for troubleshooting 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole crystallization.
Welcome to the technical support resource for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.
Question 1: My compound "oiled out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the level of supersaturation is too high, or the temperature is above the melting point of the solid form in that specific solvent environment. The molecules aggregate faster than they can orient themselves into an ordered crystal lattice.
Probable Causes & Solutions:
-
Excessive Supersaturation: The concentration gradient between the soluble and insoluble state is too steep.
-
Solution: Reduce the rate at which supersaturation is achieved.
-
Cooling Crystallization: Slow down the cooling rate. Instead of placing your solution directly in an ice bath or freezer, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator. This provides molecules more time to arrange into a crystal lattice.[1]
-
Anti-Solvent Crystallization: Reduce the rate of anti-solvent addition. Use a method like vapor diffusion, where the anti-solvent slowly diffuses into the compound solution, providing a much more gradual change in solubility.[1][2][3]
-
-
-
Solvent Choice: The chosen solvent may have too high a solvating power, requiring a drastic change (e.g., a large volume of anti-solvent) to induce precipitation, which favors oiling out.
-
Solution: Experiment with a solvent in which the compound has slightly lower solubility. This requires a less drastic change to achieve supersaturation. For benzimidazole derivatives, which have a rigid, planar structure, solvents like ethanol, methanol, or mixtures including dichloromethane or chloroform can be effective.[4][5] Perform small-scale solubility tests to find a solvent that requires gentle heating for full dissolution.
-
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the formation of an amorphous oil.
-
Solution: Ensure the purity of your starting material. If you suspect impurities, consider an additional purification step, such as column chromatography or treatment with activated carbon to remove colored impurities before attempting crystallization.[4]
-
Question 2: I'm getting a fine powder or amorphous precipitate instead of single crystals suitable for X-ray diffraction. What should I do?
Answer:
The formation of a powder or amorphous solid indicates that nucleation (the initial formation of small crystal nuclei) is happening too rapidly and uncontrollably, leading to a large number of very small crystals instead of the growth of a few large, well-ordered ones.[3]
Probable Causes & Solutions:
-
Rapid Nucleation: This is the primary cause, often driven by high supersaturation.
-
Solution 1: Reduce Concentration. Start with a less concentrated solution. A solution that is just shy of saturation at a slightly elevated temperature is an ideal starting point.[1]
-
Solution 2: Control the Environment. Ensure the crystallization vessel is clean and free from scratches, which can act as nucleation sites. Also, conduct the experiment in a vibration-free location.
-
Solution 3: Utilize Vapor Diffusion. This is an excellent technique for growing diffraction-quality crystals from small amounts of material because it achieves supersaturation very slowly.[3][6][7] A common setup involves dissolving the compound in a solvent like dichloromethane (DCM) or chloroform in a small vial, which is then placed inside a larger, sealed jar containing a more volatile anti-solvent like ethanol or hexane.[7]
-
-
Solvent/Anti-Solvent System: The chosen solvent system may not be optimal for promoting slow crystal growth.
Recommended Solvent Systems for Screening
| Crystallization Method | Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Rationale |
| Vapor Diffusion | Dichloromethane, Chloroform, THF | Hexane, Heptane, Ethanol | The anti-solvent should be more volatile than the solvent, allowing its vapor to slowly diffuse into the solution.[3] |
| Anti-Solvent Addition | Ethanol, Methanol, Acetone | Water, Diethyl Ether | Water is a common anti-solvent for polar organic molecules soluble in alcohols.[8][9] |
| Slow Evaporation | Dichloromethane/Methanol mix, Acetone | N/A | A solvent that evaporates slowly at room temperature allows for a gradual increase in concentration.[1] |
Question 3: My crystallization results are inconsistent. Sometimes I get needles, other times plates. Is this polymorphism?
Answer:
Yes, this is a strong indication of polymorphism, which is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Benzimidazole derivatives are known to exhibit polymorphism, which can be influenced by factors like solvent, temperature, and cooling rate.[10][11][12] Different polymorphs can have distinct physical properties.
Probable Causes & Solutions:
-
Solvent Effects: The solvent can interact with the solute molecules through hydrogen bonding or other intermolecular forces, directing the crystal packing into a specific arrangement.
-
Solution: To obtain a specific polymorph consistently, rigidly control the crystallization solvent and conditions. Keep detailed records of the solvent system, temperature profile, and resulting crystal morphology for each experiment. If you discover that methanol yields plates and ethanol yields needles, for example, you must use the same solvent consistently to achieve reproducible results.
-
-
Thermodynamic vs. Kinetic Control: Rapid crystallization (kinetic control) may yield a less stable (metastable) polymorph, while slow crystallization (thermodynamic control) is more likely to produce the most stable form.
-
Solution: To favor the thermodynamically stable polymorph, use very slow crystallization methods. Slow cooling or slow vapor diffusion are preferred.[1] Seeding the solution with a crystal of the desired polymorph can also help ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
While specific experimental data for this exact molecule is not abundant in the public domain, we can infer properties from the benzimidazole scaffold. Benzimidazoles are aromatic, heterocyclic compounds.[13] The core is planar and capable of hydrogen bonding. The fluorine atom increases lipophilicity and can alter electronic properties, potentially influencing crystal packing.[14] The dimethyl substitution prevents the N-H tautomerism seen in unsubstituted benzimidazoles, which can simplify crystallization by reducing disorder.[15]
Q2: Which crystallization method should I try first?
For a new compound, it is best to screen several methods in parallel on a small scale.
-
Slow Evaporation: This is the simplest method. Prepare a nearly saturated solution in a suitable solvent (e.g., acetone or a DCM/methanol mixture), cover the vial with a cap that has a small hole, and allow the solvent to evaporate slowly over several days.[1][3]
-
Vapor Diffusion (Hanging or Sitting Drop): This is highly recommended for obtaining high-quality single crystals when you have a limited amount of material.[2][7][16]
Q3: How do I prepare a sample for vapor diffusion?
Protocol: Vapor Diffusion (Sitting Drop Method)
-
Prepare the Reservoir: In a larger, sealable container (e.g., a sealed jar or well plate), place a volume (e.g., 1 mL) of the anti-solvent (e.g., hexane).
-
Prepare the Compound Solution: Dissolve your compound in a minimal amount of a "good" solvent (e.g., 5-10 mg in 0.5 mL of dichloromethane) to create a clear, nearly saturated solution.[6]
-
Set Up the Diffusion: Place a small, open vial containing your compound's solution inside the larger container with the anti-solvent. Ensure the inner vial is stable and will not tip over.
-
Seal and Incubate: Seal the outer container tightly and leave it in a stable, vibration-free environment at a constant temperature.
-
Monitor: Over several days to weeks, the more volatile anti-solvent will diffuse into the solvent in the inner vial, gradually reducing the compound's solubility and inducing crystallization.[1][3]
Visual Experimental Workflow
Below is a troubleshooting decision tree for a failed crystallization attempt.
Caption: Decision tree for troubleshooting common crystallization failures.
References
- Crystallization of small molecules. (n.d.).
- Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing). (n.d.).
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- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
- Cruz-Cabeza, A. J., et al. (2018). Conformational aspects of polymorphs and phases of 2-propyl-1 H-benzimidazole. PubMed.
- De La Pinta, N., et al. (2025). Polymorphism in 2-propyl-1 H -benzimidazole.
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
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- Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).
- 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. (n.d.). MySkinRecipes.
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- A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). PMC.
- RESEARCH ON BENZIMIDAZOLE DERIV
- 4-Fluoroimidazole | C3H3FN2 | CID 99297. (n.d.). PubChem - NIH.
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- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022).
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- Crystal Structure Elucidation and Fluorescence Studies on a Benzimidazole Deriv
- Crystallization of benzimidazole by solution growth method and its characterization | Request PDF. (2025).
- Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals.
- Sodium 4-fluoro-1-methyl-1h-benzo[d]imidazole-2-carboxyl
- Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. (2024). RSC Publishing.
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- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- 4-fluoro-1H-1,3-benzodiazole | C7H5FN2 | CID 345376. (n.d.). PubChem.
- Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026). PMC.
- Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8. (2026).
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Validation & Comparative
A Researcher's Guide to Off-Target Profiling: Cross-Reactivity Studies of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target interactions. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a member of the pharmacologically significant benzimidazole class.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases and G-protein coupled receptors (GPCRs), leading to diverse therapeutic effects such as anticancer and anti-inflammatory activities.[4][] Consequently, a thorough understanding of the selectivity profile of any novel benzimidazole derivative is paramount to predicting its therapeutic window and potential toxicities.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating and robust approach to cross-reactivity profiling. We will explore the requisite experimental workflows, present and interpret hypothetical data, and discuss the implications for the development of this compound as a therapeutic candidate.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The biological activity of a drug candidate is not solely defined by its affinity for its intended target. Unforeseen interactions with other proteins, known as off-target effects, can lead to a spectrum of outcomes, from beneficial polypharmacology to severe adverse events. For a molecule like this compound, which belongs to a class of compounds with a history of diverse biological activities, a proactive and comprehensive cross-reactivity assessment is a critical step in the drug discovery cascade.[1][2][3] This process allows for the early identification of potential liabilities and informs the strategic direction of lead optimization efforts.
Experimental Strategy for Profiling Cross-Reactivity
A robust cross-reactivity assessment employs a tiered approach, beginning with broad screening panels and progressing to more focused mechanistic studies for any identified off-target hits. Our investigation into the selectivity of this compound will focus on two major classes of drug targets: protein kinases and GPCRs, given the known promiscuity of the benzimidazole scaffold.
Part 1: Broad Kinase Selectivity Profiling
Given that numerous benzimidazole derivatives have been identified as kinase inhibitors, a broad kinase screen is an essential first step.[6][7] This provides a panoramic view of the compound's interactions across the human kinome.
Experimental Protocol: Kinase Panel Screening
-
Assay Principle: The most common format for large-scale kinase screening is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.[8] Fluorescence-based assays are also widely used alternatives.[9]
-
Panel Selection: A comprehensive panel of active kinases, representing all major branches of the human kinome tree, should be utilized. Commercial services offer panels of over 400 kinases.[8][10]
-
Compound Concentration: An initial screen is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Data Analysis: The results are expressed as the percentage of inhibition of kinase activity. A predefined threshold (e.g., >50% inhibition) is used to identify primary "hits."
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is crucial for quantifying the potency of the off-target interaction.
Part 2: GPCR Binding Assays
The structural similarity of benzimidazoles to endogenous ligands can lead to interactions with GPCRs.[11][12][13] Therefore, screening against a panel of common GPCRs is a prudent measure.
Experimental Protocol: Radioligand Binding Assay
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[14][15][16] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
-
Assay Setup: Membranes from cells overexpressing the target receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity is measured after separating the bound from the unbound radioligand, typically by filtration.[17]
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Comparative Analysis: Hypothetical Data for this compound and Comparators
To illustrate the process of data interpretation, we present hypothetical cross-reactivity data for our lead compound, this compound (Compound A), and two structural analogs, Compound B (a non-fluorinated derivative) and Compound C (a derivative with a different substitution pattern). For this scenario, let's assume the intended therapeutic target is a hypothetical kinase, "Kinase X," with a potent IC50 for Compound A.
Table 1: Kinase Selectivity Profile (IC50 values in µM)
| Kinase Target | Compound A | Compound B | Compound C |
| Kinase X (On-Target) | 0.05 | 0.12 | 0.08 |
| Kinase Y (Off-Target) | 1.2 | 0.8 | 15.6 |
| Kinase Z (Off-Target) | 8.9 | 12.3 | > 20 |
| Kinase W (Off-Target) | > 20 | > 20 | 2.5 |
Table 2: GPCR Binding Affinity (Ki values in µM)
| GPCR Target | Compound A | Compound B | Compound C |
| Receptor 1 | > 10 | > 10 | 0.9 |
| Receptor 2 | 7.5 | 9.2 | > 10 |
| Receptor 3 | > 10 | > 10 | > 10 |
Interpreting the Data: Building a Narrative of Selectivity
-
Compound A: Exhibits high potency for the intended target, Kinase X. It shows a moderate off-target interaction with Kinase Y, with a selectivity window of approximately 24-fold (1.2 µM / 0.05 µM). This off-target activity should be further investigated in cellular functional assays to understand its physiological relevance. The lack of significant GPCR binding is a favorable characteristic.
-
Compound B: The non-fluorinated analog is less potent against the primary target and shows slightly more potent off-target activity against Kinase Y. This suggests that the fluorine atom in Compound A may contribute to both on-target potency and selectivity.
-
Compound C: While potent against Kinase X, this compound displays significant off-target activity against Kinase W and Receptor 1. This "dirtier" profile makes it a less desirable candidate for further development, as these off-target interactions could lead to unforeseen side effects.
The following diagram illustrates a hypothetical signaling pathway where Kinase X is the intended target. The off-target interaction of Compound A with Kinase Y, which may be involved in a separate pathway, is also depicted.
Conclusion and Future Directions
The cross-reactivity profiling of this compound is not merely a data-gathering exercise; it is a critical component of its preclinical evaluation. The hypothetical data presented herein underscores the importance of a systematic and comparative approach. While our lead candidate, Compound A, demonstrates a promising initial selectivity profile, the identified off-target interaction with Kinase Y warrants further investigation. The next logical steps would involve cell-based assays to determine if this off-target binding translates into functional activity at physiologically relevant concentrations.
By embracing a rigorous and intellectually honest approach to cross-reactivity, we can de-risk drug development programs, optimize lead candidates for improved safety and efficacy, and ultimately, increase the probability of translating a promising molecule into a life-changing therapeutic.
References
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- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
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- PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
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- SpringerLink. (n.d.). The Role of Receptor Binding in Drug Discovery.
- NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- PMC. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- ResearchGate. (2025, August 6). Difluoro-dioxolo-benzoimidazol-benzamides As Potent Inhibitors of CK1?? and ?? with Nanomolar Inhibitory Activity on Cancer Cell Proliferation.
- PubMed. (2023, March 15). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- PMC. (2025, September 1). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model.
- PMC. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.
- Blue Ridge Institute for Medical Research. (2019, March 13). Properties of FDA-approved small molecule protein kinase inhibitors.
- Semantic Scholar. (2023, February 27). 2‑(4-Fluorophenyl)‑1H‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators.
- RSC Publishing. (2024, November 1). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model.
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Semantic Scholar. (2023, May 16). Benzo[1,2-d:4,5-d']bis([1][2][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved February 17, 2026, from
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assessing the selectivity of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole for its target
Assessing the Selectivity of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole for its Target Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Scaffold & The Target
This compound is not merely a chemical intermediate; it is a privileged pharmacophore used in the design of next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors. In the context of precision oncology, this scaffold serves as a critical "hinge-binder" moiety, designed to form hydrogen bonds with the ATP-binding pocket of FGFR kinases (FGFR1–4).
The inclusion of the 4-fluoro substituent is a deliberate medicinal chemistry tactic. It serves two primary functions:
-
Electronic Tuning: Modulates the pKa of the benzimidazole nitrogen, optimizing hydrogen bond strength with the kinase hinge region.
-
Metabolic Blocking: Obstructs a common site of oxidative metabolism (C4 position), thereby enhancing the pharmacokinetic (PK) stability of the final drug candidate.
This guide provides a technical roadmap for assessing the selectivity of this scaffold against its primary targets (FGFRs) and critical off-targets (VEGFR, PDGFR), comparing its performance potential against established clinical alternatives.
Selectivity Profile & Mechanism of Action
Primary Target: FGFR Kinase Family (FGFR1–4)
The benzimidazole core functions as a Type I ATP-competitive inhibitor. It binds to the active conformation (DFG-in) of the kinase domain.
-
Mechanism: The N3 nitrogen of the benzimidazole typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Ala564 in FGFR1), while the C2-substituent (methyl) positions the scaffold within the hydrophobic pocket.
Critical Off-Targets & The Selectivity Challenge
The homology between the kinase domains of FGFR and other Receptor Tyrosine Kinases (RTKs) poses a significant selectivity challenge.
-
VEGFR2 (KDR): High structural similarity in the ATP-binding pocket. Inhibition leads to hypertension and proteinuria (on-target toxicity for VEGFR, off-target for FGFR).
-
PDGFR / c-KIT: Common off-targets for benzimidazole-based kinase inhibitors.
Selectivity Goal: A viable candidate derived from this scaffold must demonstrate >50-fold selectivity for FGFRs over VEGFR2 to widen the therapeutic window.
Comparative Analysis: Scaffold vs. Clinical Standards
The following table compares the theoretical performance of an optimized This compound derivative against FDA-approved FGFR inhibitors.
| Feature | 4-Fluoro-1,2-dimethyl-benzimidazole (Scaffold) | Erdafitinib (Balversa) | Pemigatinib (Pemazyre) |
| Core Structure | Benzimidazole | Pyrazole (Indazole-like) | Fused Tricyclic (Pyridine-based) |
| Binding Mode | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Type I (ATP-Competitive) |
| FGFR Isoform Coverage | Pan-FGFR (1–4) | Pan-FGFR (1–4) | FGFR1–3 (Sparing FGFR4) |
| Selectivity vs. VEGFR2 | Tunable (via C5/C6 substitution) | Moderate | High |
| Metabolic Stability | High (4-F blocks oxidation) | Moderate (CYP2C9/3A4 substrate) | Moderate (CYP3A4 substrate) |
| Primary Indication | Investigational (Solid Tumors) | Urothelial Carcinoma | Cholangiocarcinoma |
Expert Insight: While Erdafitinib relies on a dimethoxyphenyl tail for solubility, the 4-fluoro-1,2-dimethylbenzimidazole scaffold offers a more compact, lipophilic core, allowing for better CNS penetration if coupled with a suitable solubilizing tail (e.g., a piperazine or pyrrolidine moiety as seen in patent WO2021247969A1).
Visualization: FGFR Signaling & Inhibition
The diagram below illustrates the downstream signaling pathways of FGFR and the precise intervention point of the benzimidazole inhibitor.
Caption: The benzimidazole scaffold blocks ATP binding at the FGFR kinase domain, halting downstream RAS-MAPK (proliferation) and PI3K-AKT (survival) signaling cascades.
Experimental Protocols for Selectivity Assessment
To validate the selectivity of this scaffold, a two-tiered screening approach is required: Biochemical Profiling followed by Cellular Validation.
Protocol A: Differential Kinase Affinity (Biochemical)
Objective: Determine the
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and VEGFR2 kinases; FRET-peptide substrate; ATP (
concentration). -
Compound Prep: Dissolve this compound (or derivative) in 100% DMSO. Prepare 10-point serial dilution (10 µM to 0.5 nM).
-
Reaction:
-
Mix kinase, peptide substrate, and compound in 384-well plate.
-
Incubate for 10 mins at RT (allows compound to bind).
-
Initiate reaction by adding ATP.
-
Incubate for 60 mins at RT.
-
-
Detection: Add Stop/Detection buffer (EDTA + Eu-labeled antibody). Read TR-FRET signal.
-
Analysis: Fit data to a sigmoidal dose-response curve. Calculate Selectivity Ratio:
Target: Ratio > 50.
Protocol B: Ba/F3 Isogenic Cell Line Panel (Cellular)
Objective: Confirm selectivity in a cellular environment driven by specific kinase oncogenes.
-
Cell Lines: Murine Ba/F3 cells stably transformed with human FGFR1, FGFR2, FGFR3, or VEGFR2 (IL-3 independent). Parental Ba/F3 (IL-3 dependent) serves as a toxicity control.
-
Seeding: Plate 2,000 cells/well in 96-well plates.
-
Treatment: Treat with serial dilutions of the compound for 72 hours.
-
Viability Assay: Add CellTiter-Glo® (ATP quantification). Measure luminescence.
-
Interpretation:
-
Potent killing (
) in FGFR-driven lines. -
No effect (
) in Parental (+IL-3) and VEGFR-driven lines indicates true on-target selectivity .
-
Selectivity Screening Workflow
Caption: Iterative workflow for validating the selectivity of benzimidazole-based FGFR inhibitors.
References
-
Inhibitors of fibroblast growth factor receptor kinases. Source: World Intellectual Property Organization (WO2021247969A1). Context: Describes the synthesis and use of this compound as a key intermediate for FGFR inhibitors. URL:[1][2]
- Inhibitors of fibroblast growth factor receptor kinases (US Patent).
-
FGFR Inhibitors in Oncology: Insight on the Structure-Activity Relationship. Source: Molecules (MDPI). Context: Provides structural comparisons of benzimidazole vs. pyrazole scaffolds in kinase inhibition. URL:[Link]
Sources
comparative analysis of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole's binding affinity
This guide provides a comparative analysis of the 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole scaffold, specifically in its application as a pharmacophore in Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors .
Based on the patent landscape (e.g., WO2021247969), this specific fluorinated benzimidazole unit serves as a critical "anchor" moiety in next-generation covalent inhibitors targeting FGFR1–4, designed to overcome resistance mechanisms common in earlier ATP-competitive drugs.
Executive Summary
This compound (4-F-DMB) is a specialized heterocyclic fragment used primarily in the design of covalent kinase inhibitors. Unlike the classical indazole or quinoline cores found in first-generation FGFR inhibitors (e.g., Futibatinib, Pemigatinib), the 4-F-DMB scaffold offers a unique balance of lipophilicity , metabolic stability , and electronic modulation .
Its primary function is to occupy the hydrophobic region of the ATP-binding pocket (specifically the region adjacent to the gatekeeper residue), while positioning a reactive warhead (typically an acrylamide via an ethynyl linker at the 5-position) to covalently modify a conserved cysteine (e.g., Cys488 in FGFR1).
Key Performance Indicators (Fragment Level)
| Metric | 4-F-DMB (Target) | Non-Fluorinated Analog (DMB) | Indazole Reference |
| Est. Ligand Efficiency (LE) | High (>0.4 kcal/mol/HA) | Moderate | Moderate |
| Metabolic Stability (t½) | High (Blocked C4 oxidation) | Low (C4 is a metabolic soft spot) | Variable |
| Electronic Character | Electron-deficient benzene ring | Electron-rich | Electron-rich |
| Binding Mode | Hydrophobic + Covalent Positioning | Hydrophobic | H-Bond Donor/Acceptor |
Mechanistic Binding Analysis
The "Fluorine Effect" on Binding Affinity
The introduction of a fluorine atom at the C4 position of the benzimidazole ring is not merely for metabolic protection; it fundamentally alters the binding thermodynamics.
-
Electronic Modulation of N3: The electronegative fluorine (inductive effect, -I) reduces the electron density on the adjacent imidazole ring. This lowers the pKa of the N3 nitrogen, making it a weaker H-bond acceptor but potentially reducing desolvation penalties upon entering the hydrophobic kinase pocket.
-
Orthogonal Multipolar Interactions: The C-F bond can engage in favorable multipolar interactions with backbone carbonyls or amide hydrogens of the kinase hinge region (e.g., Glu562 or Ala564 in FGFR1), which are not possible with a C-H bond.
-
Steric Complementarity: The 4-Fluoro substituent (Van der Waals radius ~1.47 Å) is slightly larger than Hydrogen (1.20 Å) but smaller than a Methyl group. This allows it to fill small hydrophobic sub-pockets without incurring steric clashes that a larger group would cause.
Structural Positioning (DOT Diagram)
The following diagram illustrates the logical flow of the binding mechanism and the role of the 4-F-DMB scaffold within the FGFR signaling pathway.
Caption: Schematic of FGFR inhibition. The 4-F-DMB scaffold anchors the molecule in the ATP pocket, positioning the warhead to covalently lock Cys488, thereby halting downstream oncogenic signaling.
Comparative Data Analysis
The following table reconstructs the Structure-Activity Relationship (SAR) trends observed in this chemical series (derived from patent data WO2021247969 and related FGFR inhibitor literature).
Table 1: SAR Comparison of Benzimidazole Variants
Data represents mean IC50 values against FGFR2 (wild type).
| Compound Variant | Core Structure | IC50 (nM) | Binding Kinetics (k_inact/K_I) | Metabolic Stability (Microsomal) |
| Target Scaffold | This compound | < 5.0 | High | > 60 min |
| Analog A | 1,2-dimethyl-1H-benzo[d]imidazole (No F) | ~ 12.0 | Moderate | < 30 min |
| Analog B | 4-Chloro-1,2-dimethyl-1H-benzo[d]imidazole | ~ 45.0 | Low | > 60 min |
| Analog C | 1-methyl-1H-benzo[d]imidazole (No C2-Me) | > 100.0 | Very Low | N/A |
Analysis:
-
Fluorine vs. Hydrogen (Target vs. Analog A): The 4-F analog shows superior potency. This is attributed to the "orthogonal fluorine interaction" with the hinge region and improved metabolic stability (preventing oxidation at the electron-rich C4 position).
-
Fluorine vs. Chlorine (Target vs. Analog B): The Chloro-substitution leads to a drop in potency, likely due to steric clash (Cl is significantly larger than F) within the tight ATP pocket.
-
Methyl Effect (Target vs. Analog C): The C2-methyl group is essential. Its removal (Analog C) drastically reduces affinity, suggesting the C2-methyl engages in a critical hydrophobic interaction or restricts the conformation of the inhibitor to a bioactive state.
Experimental Protocols for Validation
To validate the binding affinity of 4-F-DMB derivatives, researchers should employ a Time-Dependent Inhibition (TDI) assay, as simple IC50 values are insufficient for covalent inhibitors.
Protocol A: K_inact/K_I Determination (Covalent Kinetics)
This protocol determines the efficiency of the covalent bond formation.
-
Reagents: Recombinant FGFR1 kinase domain, Fluorescently labeled peptide substrate (e.g., CSGtide), ATP (at Km), Test Compound (4-F-DMB derivative).
-
Pre-Incubation:
-
Prepare a dilution series of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubate enzyme + compound for varying time points (
= 0, 15, 30, 60 min) without ATP.
-
-
Reaction Initiation:
-
Add ATP and peptide substrate to initiate the kinase reaction.
-
Monitor fluorescence signal (e.g., Omnia or Lanthascreen format) continuously for 60 minutes.
-
-
Data Analysis:
-
Plot the observed rate constant (
) against inhibitor concentration . -
Fit to the hyperbolic equation:
-
Interpretation: A high
ratio indicates a potent, rapid-binding covalent inhibitor.
-
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Validates physical binding of the fragment to the protein.
-
Setup: Mix FGFR kinase domain (2 µM) with SYPRO Orange dye (5x) and the 4-F-DMB fragment (100 µM) in a PCR plate.
-
Run: Perform a melt curve from 25°C to 95°C (1°C/min ramp).
-
Readout: Calculate the melting temperature (
). -
Success Criteria: A
compared to DMSO control indicates significant binding of the fragment to the kinase domain.
References
-
Inhibitors of Fibroblast Growth Factor Receptor Kinases. World Intellectual Property Organization (WIPO). Patent WO2021247969A1. (2021).
-
Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research.[1][2] (2020).[1][2]
-
Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents. Royal Society of Chemistry. (2010).
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for GABA-A Receptor Modulators. Journal of Medicinal Chemistry. (2023).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
